Cas no 73428-17-8 ([3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)-)
![[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)- structure](https://it.kuujia.com/scimg/cas/73428-17-8x500.png)
73428-17-8 structure
Nome del prodotto:[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)-
[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)- Proprietà chimiche e fisiche
Nomi e identificatori
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- [3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)-
- (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
- [2S-[2alpha,3beta(2'S*,3'S*)]]-2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy[3,8'-bi-4H-1-benzopyran]-4,4'-dione
- [3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R
- (2S-(2alpha,3beta(2'S*,3'S*)))-2,2'-Bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy(3,8'-bi-4H-1-benzopyran)-4,4'-dione
- (2S,2'R,3R,3'R)-2,2'-bis(3,4-dihydroxyphenyl)-3',5,5',7,7'-pentahydroxy-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione
- (3,8'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-2,2'-bis(3,4-dihydroxyphenyl)-3',5,5',7,7'-pentahydroxy-, (2S-(2-alpha,3-beta(2'S*,3'S*)))-
- Manniflavanone
- EINECS 277-471-6
- 73428-17-8
- SCHEMBL4742855
- DTXSID20223658
- NS00037517
- LMPK12040007
- C09763
- Garciniflavanone
- (2R,3S,2''R,3''R)-Manniflavanone
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- Inchi: InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1
- Chiave InChI: UKRJEVDCOVVSAB-BENTYHEHSA-N
- Sorrisi: C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O
Proprietà calcolate
- Massa esatta: 590.10604075g/mol
- Massa monoisotopica: 590.10604075g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 43
- Conta legami ruotabili: 3
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 235Ų
- XLogP3: 3.3
[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)- Letteratura correlata
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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